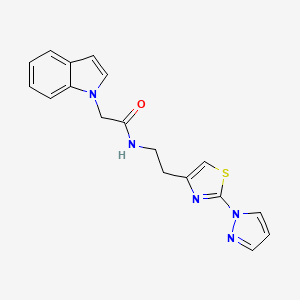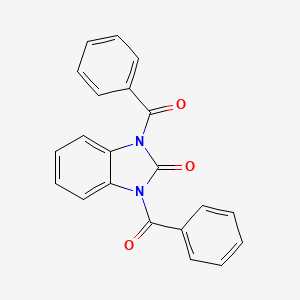
1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes a bromine atom, two fluorine atoms, and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 3-bromo-2,6-difluorophenyl precursor. This precursor can be synthesized through various methods, including the bromination of 2,6-difluorophenyl compounds. The subsequent steps involve the formation of the pyrazole ring and the introduction of the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the pyrazole ring, contribute to its unique chemical properties, which can affect its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3-Bromo-2,6-difluorophenylboronic acid: This compound shares the bromine and fluorine substituents but differs in the presence of the boronic acid group.
3-Bromo-2,6-difluorophenylmethanol: This compound has a similar structure but includes a methanol group instead of the pyrazole ring and carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-bromo-2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2O2/c1-5-4-8(11(17)18)15-16(5)10-7(13)3-2-6(12)9(10)14/h2-4H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDDDUYQHQOMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2F)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556581.png)
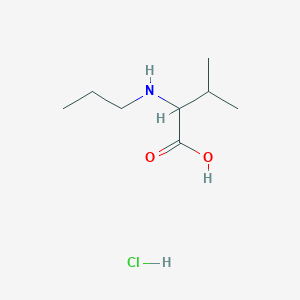
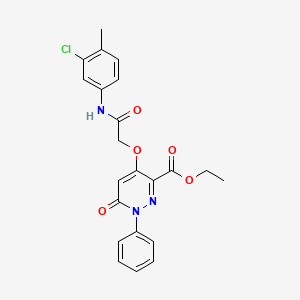
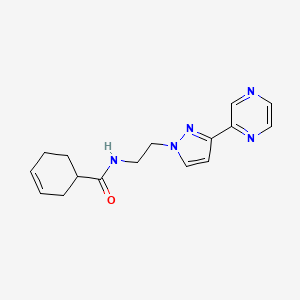

![1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2556591.png)
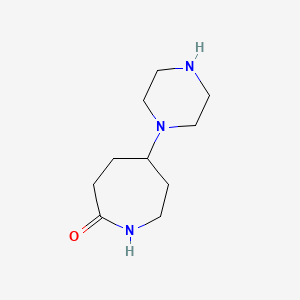
![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)
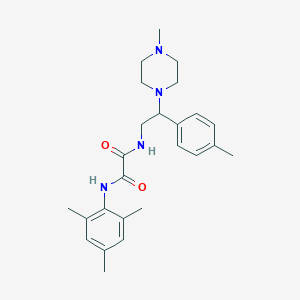
![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)

